Tripropylsulfonium bromide
Description
Tripropylsulfonium bromide is a sulfonium salt comprising three propyl groups (C₃H₇) bonded to a central sulfur atom, forming a positively charged sulfonium ion (S⁺), with bromide (Br⁻) as the counterion. It belongs to the class of sulfonium compounds, which are structurally analogous to phosphonium salts but feature sulfur instead of phosphorus. Sulfonium salts are widely used in organic synthesis as alkylating agents, catalysts, or photoinitiators due to their stability and reactivity .
While the provided evidence explicitly lists "this compound" as a sulfonium compound , detailed physicochemical data (e.g., molecular formula, exact molecular weight) are absent. For reference, trimethylsulfonium bromide (CAS 3084-53-5), a structurally simpler analog, has the formula C₃H₉BrS and a molecular weight of 157.07 g/mol . By extension, this compound would theoretically have the formula C₉H₂₁BrS, though this requires experimental confirmation.
Properties
CAS No. |
67979-55-9 |
|---|---|
Molecular Formula |
C9H21BrS |
Molecular Weight |
241.23 g/mol |
IUPAC Name |
tripropylsulfanium;bromide |
InChI |
InChI=1S/C9H21S.BrH/c1-4-7-10(8-5-2)9-6-3;/h4-9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
UMICANKEYYKAJP-UHFFFAOYSA-M |
SMILES |
CCC[S+](CCC)CCC.[Br-] |
Canonical SMILES |
CCC[S+](CCC)CCC.[Br-] |
Synonyms |
tripropylsulfonium bromide |
Origin of Product |
United States |
Comparison with Similar Compounds
Sulfonium Bromides
- Trimethylsulfonium Bromide (CAS 3084-53-5): Formula: C₃H₉BrS Molecular Weight: 157.07 g/mol Applications: Used as a methylating agent in organic reactions due to its small alkyl groups and high reactivity . Key Difference: Smaller alkyl groups (methyl vs. propyl) result in lower steric hindrance but reduced solubility in nonpolar solvents compared to tripropyl analogs.
Phosphonium Bromides
Phosphonium salts are structurally similar to sulfonium salts but replace sulfur with phosphorus. They exhibit distinct reactivity, particularly in Wittig reactions and as phase-transfer catalysts. Examples include:
Other Bromide Salts
- Tetraphenylphosphonium Bromide (CAS 2751-90-8) :
Comparative Analysis
Reactivity
- Sulfonium vs. Phosphonium Salts :
- Sulfonium salts (e.g., tripropylsulfonium bromide) are more electrophilic due to sulfur’s lower electronegativity compared to phosphorus, making them stronger alkylating agents .
- Phosphonium salts (e.g., triphenylphosphonium bromides) are preferred in Wittig reactions for olefin synthesis due to their nucleophilic ylide intermediates .
Thermal Stability
Solubility
- This compound : Expected to have moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its ionic nature and alkyl chains.
- Phosphonium Salts : Triphenyl derivatives (e.g., (3-phenylpropyl)triphenylphosphonium bromide) show reduced water solubility but enhanced compatibility with organic phases .
Research Findings
- Trimethylsulfonium Bromide: Demonstrated utility in methyl transfer reactions with minimal byproducts, achieving >90% yield in methylation of phenols .
- (3-Bromopropyl)triphenylphosphonium Bromide : Used in the synthesis of spirocyclic phosphazenes, achieving 85% yield in cross-coupling reactions under mild conditions .
- (3-Aminopropyl)triphenylphosphonium Bromide: Exhibits mitochondrial-targeting properties in biomedical studies, enhancing drug delivery efficacy .
Q & A
Basic: What are the standard synthetic routes for preparing tripropylsulfonium bromide, and how can reaction conditions be optimized?
Methodological Answer:
this compound is typically synthesized via nucleophilic substitution or quaternization reactions. A common approach involves reacting tripropylsulfide with an alkyl bromide (e.g., propyl bromide) under controlled conditions. Key parameters include:
- Solvent choice : Polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile enhance reaction rates .
- Temperature : Reactions often proceed at room temperature but may require heating (40–60°C) for completion .
- Stoichiometry : A 1:1 molar ratio of sulfide to alkyl bromide minimizes byproducts. Excess alkyl bromide can lead to di- or tri-substituted impurities.
- Workup : Purification via column chromatography or recrystallization ensures high purity. Monitor progress using thin-layer chromatography (TLC) .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity. The sulfonium center’s deshielding effect distinguishes it from precursor sulfides .
- Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) verifies molecular weight and bromide counterion .
- Elemental Analysis : Quantifies C, H, N, and S content to validate purity (>98%) .
- X-ray Crystallography : Resolves crystal structure and confirms stereochemistry, though it requires high-quality single crystals .
Basic: How should this compound be stored to ensure long-term stability?
Methodological Answer:
- Environment : Store in airtight containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis .
- Temperature : Keep at 2–8°C in a desiccator to avoid moisture absorption .
- Light Sensitivity : Protect from UV light to prevent photodegradation .
Advanced: How can researchers resolve contradictions in catalytic activity data for this compound in organic transformations?
Methodological Answer:
Contradictions often arise from:
- Impurity Profiles : Trace water or residual solvents (e.g., THF) can alter reactivity. Use Karl Fischer titration to quantify moisture .
- Substrate Specificity : Test reactivity across diverse substrates (e.g., aryl vs. alkyl halides) to identify scope limitations .
- Kinetic vs. Thermodynamic Control : Conduct time-resolved experiments to distinguish intermediate formation pathways .
- Replication : Repeat experiments with strict control of variables (temperature, solvent batch) to confirm reproducibility .
Advanced: What mechanistic insights can computational modeling provide for this compound-mediated reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Models transition states to predict regioselectivity in nucleophilic attacks .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics, such as solvation of the sulfonium ion .
- Charge Distribution Analysis : Maps electrostatic potential surfaces to explain electrophilic behavior at the sulfur center .
Advanced: How can researchers design experiments to study the environmental fate of this compound in aqueous systems?
Methodological Answer:
- Tracer Studies : Use isotopically labeled Br to track degradation pathways via ion chromatography (IC) or inductively coupled plasma mass spectrometry (ICP-MS) .
- Hydrolysis Kinetics : Measure pH-dependent decomposition rates (e.g., 0.1 M NaOH vs. neutral HO) using UV-Vis spectroscopy .
- Microbial Degradation : Incubate with wetland sediment samples and quantify bromide release as a terminal metabolite .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use a fume hood to avoid inhalation of aerosols .
- First Aid : For skin exposure, rinse immediately with water for 15 minutes; seek medical evaluation if irritation persists .
Advanced: How does the steric and electronic profile of this compound compare to other sulfonium salts in asymmetric synthesis?
Methodological Answer:
- Steric Effects : The three propyl groups create a bulky environment, favoring less hindered reaction sites. Compare with triphenylsulfonium salts using X-ray crystallographic data .
- Electronic Effects : Propyl groups are weaker electron donors than aryl substituents, reducing the sulfonium center’s electrophilicity. Quantify via cyclic voltammetry .
- Catalytic Efficiency : Benchmark turnover numbers (TON) in model reactions (e.g., alkylation) against tetramethylsulfonium analogs .
Advanced: What strategies can mitigate batch-to-batch variability in this compound synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Quality Control (QC) : Establish strict acceptance criteria for intermediates (e.g., ≤0.5% unreacted sulfide via H NMR) .
- Scale-Up Considerations : Optimize mixing efficiency and heat transfer in larger reactors to maintain consistency .
Basic: How can researchers validate the purity of this compound for use in kinetic studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
